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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Trastuzumab deruxtecan
(T-DXd), an antibody-drug conjugate (ADC), in tumors with high versus low levels of Human
Epidermal Growth Factor Receptor 2 (HER2) expression. The data presented is based on
pivotal clinical trials and preclinical studies, offering insights for ongoing research and
development in targeted cancer therapy.

Overview of Trastuzumab Deruxtecan

Trastuzumab deruxtecan is an ADC composed of a humanized anti-HER2 monoclonal
antibody, trastuzumab, covalently linked to a topoisomerase | inhibitor payload, deruxtecan
(DXd), via a cleavable linker. This design allows for targeted delivery of the cytotoxic payload to
HER2-expressing tumor cells. A key feature of T-DXd is its high drug-to-antibody ratio and the
membrane-permeable nature of its payload, which enables a "bystander effect,” killing
neighboring tumor cells with low or no HER2 expression.

Comparative Efficacy Data

The efficacy of Trastuzumab deruxtecan has been evaluated across a spectrum of HER2
expression levels, most notably in breast cancer. The following tables summarize key efficacy
data from seminal clinical trials.
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Table 1: Efficacy in HER2-Positive (High) Breast Cancer

Data from the DESTINY-Breast03 trial, which compared T-DXd to another ADC, ado-
trastuzumab emtansine (T-DM1), in patients with HER2-positive metastatic breast cancer
previously treated with trastuzumab and a taxane.

] . Trastuzumab Deruxtecan Ado-trastuzumab
Efficacy Endpoint .
(T-DXd) Emtansine (T-DM1)
Progression-Free Survival
) Not Reached 6.8 months
(PFS), Median
12-Month PFS Rate 75.8% 34.1%
Objective Response Rate
79.7% 34.2%
(ORR)
Complete Response (CR) 16.1% 8.7%
Partial Response (PR) 63.6% 25.5%
Median Duration of Response
Not Reached 12.6 months

(DoR)

Table 2: Efficacy in HER2-Low Breast Cancer

Data from the DESTINY-Breast04 trial, which evaluated T-DXd in patients with HER2-low (IHC
1+ or IHC 2+/ISH-) metastatic breast cancer who had received prior chemotherapy.
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. . Trastuzumab Deruxtecan Physician's Choice of
Efficacy Endpoint
(T-DXd) Chemotherapy
Progression-Free Survival
] 9.9 months 5.1 months
(PFS), Median
Overall Survival (OS), Median 23.4 months 16.8 months
Objective Response Rate
52.3% 16.3%
(ORR)
Complete Response (CR) 3.6% 0.6%
Partial Response (PR) 48.7% 15.7%
Median Duration of Response
10.7 months 6.8 months

(DoR)

Mechanism of Action and Bystander Effect

The differential efficacy of Trastuzumab deruxtecan is underpinned by its unique mechanism of
action.
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Caption: Mechanism of T-DXd and its bystander effect.
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Trastuzumab deruxtecan binds to HER2 on the surface of tumor cells.[1] Following binding, the
T-DXd-HER2 complex is internalized by the cell.[1][2][3] Inside the cell, the linker connecting
the antibody to the payload is cleaved by lysosomal enzymes, releasing the cytotoxic payload,
deruxtecan (DXd).[2][4] DXd then induces DNA damage and triggers apoptosis, leading to cell
death.[2][4]

A critical feature of T-DXd is the high membrane permeability of its payload.[5][6] This allows
DXd to diffuse out of the target cell and penetrate adjacent tumor cells, regardless of their
HER2 expression status. This "bystander effect” is crucial for its efficacy in tumors with
heterogeneous HER2 expression and in HER2-low tumors.[5][7][8]

Experimental Protocols

The following sections detail the methodologies of the key clinical trials that have defined the
use of Trastuzumab deruxtecan.

DESTINY-Breast03: A Study in HER2-Positive Metastatic
Breast Cancer

o Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled trial.[9][10]

» Patient Population: Patients with HER2-positive, unresectable, and/or metastatic breast
cancer previously treated with trastuzumab and a taxane.[9][11]

e [ntervention:

o Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every
3 weeks.[11]

o Control Arm: Ado-trastuzumab emtansine (T-DM1) (3.6 mg/kg) administered intravenously
every 3 weeks.[11]

e Primary Endpoint: Progression-Free Survival (PFS) as determined by blinded independent
central review.[9][11]

o Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and
Duration of Response (DoR).[9]
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DESTINY-Breast04: A Study in HER2-Low Metastatic
Breast Cancer

Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled trial.[12][13]

Patient Population: Patients with HER2-low (IHC 1+ or IHC 2+/ISH-), unresectable, and/or
metastatic breast cancer who had received one or two prior lines of chemotherapy.[14][15]
[16] Patients with hormone receptor-positive disease must have been refractory to endocrine
therapy.[15]

Intervention:

o Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every
3 weeks.

o Control Arm: Physician's choice of single-agent chemotherapy (eribulin, capecitabine,
gemcitabine, nab-paclitaxel, or paclitaxel).[15]

Primary Endpoint: Progression-Free Survival (PFS) in patients with hormone receptor-
positive disease.[14]

Key Secondary Endpoints: PFS in all patients, Overall Survival (OS) in all patients and in the
hormone receptor-positive cohort, Objective Response Rate (ORR), and Duration of
Response (DoR).[12]
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Caption: Generalized workflow for DESTINY clinical trials.
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Conclusion

The collective evidence from the DESTINY clinical trial program demonstrates the significant
antitumor activity of Trastuzumab deruxtecan in both HER2-high and HER2-low expressing
tumors. In the HER2-positive setting, T-DXd has shown superiority over a prior standard-of-
care ADC. Perhaps more revolutionary is its proven efficacy in the HER2-low population, which
has historically been treated as HER2-negative with limited targeted therapy options. The
robust bystander effect of T-DXd is a key contributor to its success in this setting. These
findings have not only established a new standard of care but have also necessitated a re-
evaluation of how HER2 expression is categorized and utilized as a biomarker for therapy.
Ongoing research continues to explore the potential of T-DXd in other tumor types with varying
levels of HER2 expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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